2-(4-Chlorophenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. The starting materials often include substituted anilines and halogenated aromatic compounds. The key steps may involve:
Formation of the pyrazole ring: This can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.
Formation of the pyrimidine ring: This step may involve condensation reactions with appropriate reagents such as formamidine or amidines.
Introduction of substituents: The chlorophenyl, fluorophenyl, and trifluoromethyl groups are introduced through various substitution reactions using halogenated precursors and appropriate catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or reduce any nitro groups present.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenated precursors and catalysts such as palladium on carbon (Pd/C) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as enzyme inhibition or receptor binding, making it a candidate for drug discovery.
Medicine: The compound could be investigated for its potential therapeutic effects in treating diseases such as cancer or inflammation.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
Molecular Targets and Pathways: The specific molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine: Lacks the trifluoromethyl group.
2-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Lacks the fluorophenyl group.
5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Lacks the chlorophenyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine may enhance its lipophilicity and metabolic stability, potentially leading to improved biological activity and pharmacokinetic properties compared to similar compounds.
Properties
Molecular Formula |
C19H10ClF4N3 |
---|---|
Molecular Weight |
391.7 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H10ClF4N3/c20-13-5-1-12(2-6-13)16-10-18-25-15(11-3-7-14(21)8-4-11)9-17(19(22,23)24)27(18)26-16/h1-10H |
InChI Key |
DKJBJFWKILPTLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C4=CC=C(C=C4)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.